molecular formula C29H39NO3 B1677295 Onapristone CAS No. 96346-61-1

Onapristone

Cat. No.: B1677295
CAS No.: 96346-61-1
M. Wt: 449.6 g/mol
InChI Key: IEXUMDBQLIVNHZ-YOUGDJEHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of onapristone involves several key steps:

    Vinylogous Addition: The reaction of a steroid derivative with 4-(dimethylamino)phenylmagnesium bromide results in vinylogous addition to the epoxide.

    Oxidation: The alcohol group in the five-membered ring is oxidized to a ketone.

    Photoconversion: Irradiation with a mercury lamp changes the configuration of the methyl group adjacent to the ketone.

    Alkynylation: The anion formed from an acetylene derivative is used for alkynylation.

    Catalytic Hydrogenation: The alkyne group is converted to an alkyl group, followed by acid treatment to remove protecting groups

Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic routes to achieve higher yields and purity. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to ensure efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include intermediate compounds that are further processed to yield this compound .

Scientific Research Applications

Onapristone has a wide range of scientific research applications:

Mechanism of Action

Onapristone acts as a silent antagonist of the progesterone receptor. It prevents the progesterone receptor monomers from dimerizing, inhibits ligand-induced phosphorylation, and prevents the association of the progesterone receptor with its co-activators. This inhibition blocks progesterone receptor-mediated DNA transcription, leading to its antiprogestogenic effects .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high potency as an antiprogestogen and its reduced antiglucocorticoid activity compared to mifepristone. It also shows little antiandrogenic activity, making it a valuable compound for specific therapeutic applications .

Biological Activity

Overview of Onapristone

This compound (also known as ARA 290) is classified as a type I antiprogestin. It functions by binding to the PR, inhibiting its dimerization, and preventing the transcriptional activity mediated by this receptor. Unlike other antiprogestins, this compound minimally modulates PR-mediated gene expression and inhibits ligand-induced phosphorylation of the receptor, which is crucial for its activity in cancer treatment .

This compound exerts its effects primarily through the following mechanisms:

  • Inhibition of PR Dimerization : this compound prevents the formation of PR dimers, which are necessary for DNA binding and transcriptional activation.
  • Blocking Co-activator Interaction : The compound inhibits the association of PR with co-activators that facilitate gene transcription.
  • Modulation of Signaling Pathways : By interfering with PR signaling, this compound may also affect other pathways involved in tumor growth and survival .

Phase I–II Trials

Several clinical studies have evaluated the efficacy and safety of this compound in patients with PR-positive malignancies. Notable findings include:

  • Response Rates :
    • In a pooled analysis from two phase I–II studies involving 88 patients with locally advanced hormone receptor-positive cancers, this compound demonstrated a 56% overall response rate and a 67% clinical benefit rate .
    • The median therapy duration was 8 weeks, with some patients experiencing clinical benefits lasting over 24 weeks .
  • Safety Profile :
    • Liver function tests indicated elevated alanine aminotransferase levels in 20% of patients with liver metastases, compared to 6.3% in those without metastases. However, most cases were deemed unrelated to this compound treatment .
    • The recommended phase II dose (RP2D) was established at 50 mg extended-release (ER) twice daily , which showed a favorable safety profile with no dose-limiting toxicities reported .

Case Studies

A few case studies highlight the potential of this compound:

  • Endometrial Cancer : In heavily pretreated patients with endometrial carcinoma, this compound showed promising results, supporting its continued development in this indication .
  • Combination Therapies : Ongoing studies are exploring the combination of this compound with other agents such as trametinib and fulvestrant to enhance therapeutic efficacy against resistant cancer types .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in clinical trials:

  • Cmax and Cmin : this compound's extended-release formulation resulted in lower peak plasma concentrations (Cmax) compared to the immediate-release formulation while maintaining similar steady-state trough concentrations (Cmin) at therapeutic doses .
  • Absorption Rates : The ER formulation exhibited delayed absorption kinetics, which may contribute to its improved safety profile by minimizing peak-related toxicities .

Comparative Efficacy

A summary table comparing key clinical findings from various studies is presented below:

Study ReferencePatient PopulationOverall Response RateClinical Benefit RateNotable Toxicities
88 patients56%67%Elevated liver enzymes
52 patientsNot specifiedClinical benefit ≥24 weeks in 9 patientsNone reported
Heavily pretreated cancer patientsPromising activity observedSupportive data for further evaluationMild liver function test elevations

Properties

IUPAC Name

(8S,11R,13R,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,4,7,10-16,18H2,1-3H3/t24-,25+,26-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXUMDBQLIVNHZ-YOUGDJEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(CCCO)O)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242210
Record name Onapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96346-61-1
Record name Onapristone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96346-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Onapristone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096346611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Onapristone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Onapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11b,13a,17a)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)estra-4,9-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ONAPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6H7G23O3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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